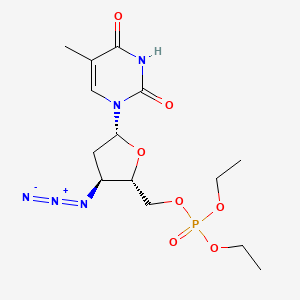
5'-Thymidylic acid, 3'-azido-3'-deoxy-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester is a synthetic nucleoside analog. It is structurally related to thymidine, a nucleoside component of DNA. This compound is characterized by the presence of an azido group at the 3’ position and diethyl ester groups, which modify its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester typically involves the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using a suitable protecting group such as triphenylmethyl (trityl) chloride.
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using reagents like sodium azide in the presence of a suitable solvent.
Esterification: The diethyl ester groups are introduced by reacting the intermediate with diethyl phosphorochloridate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in substitution reactions, such as the Staudinger reduction, to form amines.
Cycloaddition reactions:
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Diethyl phosphorochloridate: Used for esterification.
Copper(I) catalysts: Used in cycloaddition reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Applications De Recherche Scientifique
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential as an antiviral agent due to its ability to interfere with DNA synthesis.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Industry: Utilized in the development of diagnostic tools and as a reagent in biochemical assays.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into DNA, where it can interfere with DNA synthesis and function. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine: Another nucleoside analog with similar structural features.
Uniqueness
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester is unique due to its diethyl ester groups, which enhance its lipophilicity and potentially improve its cellular uptake and bioavailability compared to other similar compounds.
Propriétés
Numéro CAS |
130759-78-3 |
|---|---|
Formule moléculaire |
C14H22N5O7P |
Poids moléculaire |
403.33 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl diethyl phosphate |
InChI |
InChI=1S/C14H22N5O7P/c1-4-23-27(22,24-5-2)25-8-11-10(17-18-15)6-12(26-11)19-7-9(3)13(20)16-14(19)21/h7,10-12H,4-6,8H2,1-3H3,(H,16,20,21)/t10-,11+,12+/m0/s1 |
Clé InChI |
FXULNIGVPLOPNT-QJPTWQEYSA-N |
SMILES isomérique |
CCOP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
SMILES canonique |
CCOP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


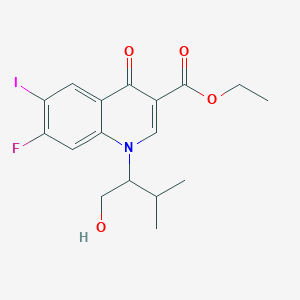
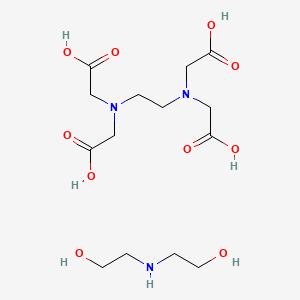


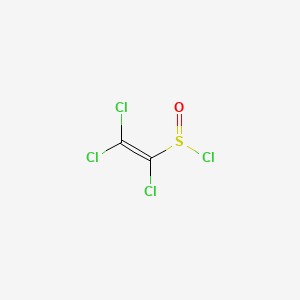
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
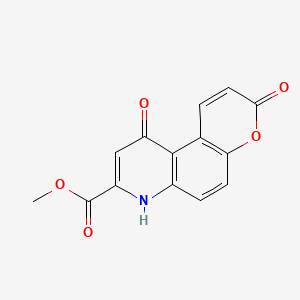
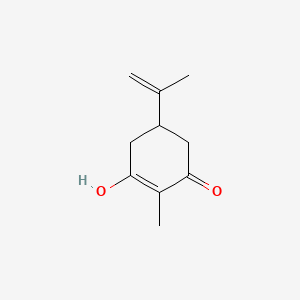


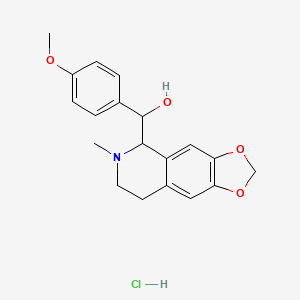
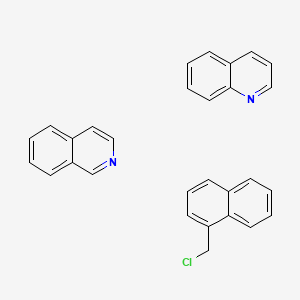
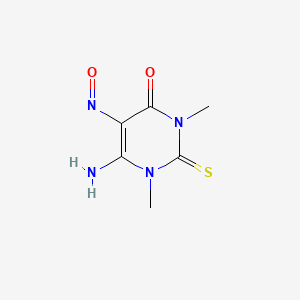
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
